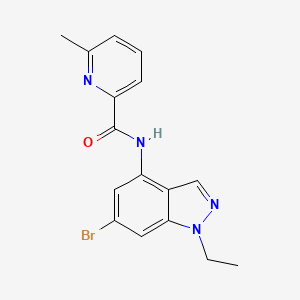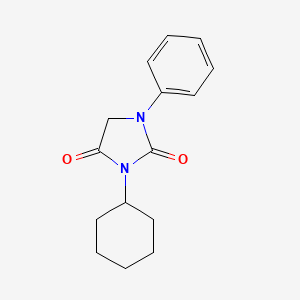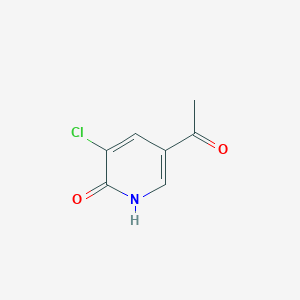
N-(6-bromo-1-ethylindazol-4-yl)-6-methylpyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-bromo-1-ethylindazol-4-yl)-6-methylpyridine-2-carboxamide is a synthetic organic compound that belongs to the class of indazole derivatives. This compound is characterized by the presence of a bromine atom at the 6th position of the indazole ring, an ethyl group at the 1st position, and a carboxamide group attached to a 6-methylpyridine moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-bromo-1-ethylindazol-4-yl)-6-methylpyridine-2-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:
Bromination: The starting material, 1-ethylindazole, undergoes bromination using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 6th position.
Coupling Reaction: The brominated intermediate is then subjected to a coupling reaction with 6-methylpyridine-2-carboxylic acid or its derivative in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using ammonia or an amine derivative under appropriate reaction conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
N-(6-bromo-1-ethylindazol-4-yl)-6-methylpyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of specific functional groups.
Substitution: The bromine atom in the indazole ring can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the bromine atom.
Applications De Recherche Scientifique
N-(6-bromo-1-ethylindazol-4-yl)-6-methylpyridine-2-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent, particularly in the development of anti-cancer and anti-inflammatory drugs.
Material Science: It is explored for its use in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound is used in biological assays to investigate its effects on cellular processes and molecular pathways.
Mécanisme D'action
The mechanism of action of N-(6-bromo-1-ethylindazol-4-yl)-6-methylpyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses. Detailed studies on its mechanism of action are essential to understand its therapeutic potential and optimize its efficacy.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(6-chloro-1-ethylindazol-4-yl)-6-methylpyridine-2-carboxamide: Similar structure with a chlorine atom instead of bromine.
N-(6-fluoro-1-ethylindazol-4-yl)-6-methylpyridine-2-carboxamide: Similar structure with a fluorine atom
Propriétés
Formule moléculaire |
C16H15BrN4O |
|---|---|
Poids moléculaire |
359.22 g/mol |
Nom IUPAC |
N-(6-bromo-1-ethylindazol-4-yl)-6-methylpyridine-2-carboxamide |
InChI |
InChI=1S/C16H15BrN4O/c1-3-21-15-8-11(17)7-14(12(15)9-18-21)20-16(22)13-6-4-5-10(2)19-13/h4-9H,3H2,1-2H3,(H,20,22) |
Clé InChI |
ZOKRJWCPPGUPEC-UHFFFAOYSA-N |
SMILES canonique |
CCN1C2=CC(=CC(=C2C=N1)NC(=O)C3=CC=CC(=N3)C)Br |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-[(3-Furanylcarbonyl)amino]cyclohexanecarboxylic acid](/img/structure/B8703239.png)


![O-[3-(1piperidyl)propyl]-hydroxylamine](/img/structure/B8703262.png)

![8-Fluoro-4-[2-(4-methylphenyl)ethoxy]quinoline](/img/structure/B8703270.png)
